molecular formula C18H20N2O2S B2425223 1-(4-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole CAS No. 886905-12-0

1-(4-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole

Cat. No. B2425223
CAS RN: 886905-12-0
M. Wt: 328.43
InChI Key: WVSYVCSSYNFLBB-UHFFFAOYSA-N
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Description

Imidazoles are a type of heterocycle that are key components to functional molecules used in a variety of everyday applications . They are often used as intermediates in the synthesis of various organic compounds .


Synthesis Analysis

The synthesis of substituted imidazoles has seen recent advances, with an emphasis placed on the bonds constructed during the formation of the imidazole . The Debus–Radziszewski imidazole synthesis has been adapted to directly yield long-chain imidazolium ionic liquids .


Molecular Structure Analysis

Imidazole molecules have been studied for their local structure and hydrogen bond characteristics, particularly in the context of proton conduction in acid and base proton-conducting composite materials .


Chemical Reactions Analysis

The atmospheric oxidation mechanism of imidazole initiated by hydroxyl radicals has been investigated via OH-addition and H-abstraction pathways . The Debus–Radziszewski imidazole synthesis was adapted to directly yield long-chain imidazolium ionic liquids .


Physical And Chemical Properties Analysis

Imidazoles and their derivatives have been studied for their photophysical properties . For example, benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates show aggregation-induced emission (AIE) features in their solid and aggregate states .

Scientific Research Applications

Catalytic Applications in Organic Synthesis

A novel ionic liquid, 1,3-disulfonic acid imidazolium hydrogen sulfate, has been designed to efficiently catalyze the synthesis of 1,2,4,5-tetrasubstituted imidazoles through a one-pot multi-component condensation. This process underlines the utility of benzimidazole derivatives in facilitating complex organic reactions, highlighting the versatility of these compounds in synthetic chemistry (Zolfigol et al., 2013).

Development of Novel Antihypertensive Agents

Research into nonpeptide angiotensin II receptor antagonists led to the discovery of a series of N-(biphenylylmethyl)imidazoles, demonstrating potent antihypertensive effects upon oral administration. This work illustrates the potential of benzimidazole derivatives in the development of new therapeutics for hypertension (Carini et al., 1991).

Antiviral Activity

Benzyl-substituted imidazo[1,5-a]-1,3,5-triazine derivatives have been synthesized and evaluated for their inhibitory effects on the replication of ortho- and paramyxoviruses. The study indicates the significance of benzimidazole derivatives in antiviral research, showing specific inhibitory activities against various viruses (Golankiewicz et al., 1995).

Applications in Non-Linear Optical (NLO) Materials

Synthesis and characterization of benzimidazole derivatives with specific substituents have demonstrated significant potential as non-linear optical materials. This research provides insights into the design of NLO devices, underscoring the importance of structural modification in benzimidazole derivatives for enhancing their electronic and optical properties (Manikandan et al., 2019).

Antibacterial Activity Against Rice Bacterial Leaf Blight

Sulfone derivatives containing 1,3,4-oxadiazole moieties and structurally related to benzimidazole have shown promising antibacterial activities against rice bacterial leaf blight. These compounds not only exhibit potent antibacterial effects but also stimulate plant defense mechanisms, offering a dual approach to managing agricultural diseases (Shi et al., 2015).

Mechanism of Action

The Debus–Radziszewski imidazole synthesis was adapted to directly yield long-chain imidazolium ionic liquids . This reaction has only been considered very recently as a new tool to design original imidazole and imidazolium-containing polymers by direct formation of the imidazole ring during the polymerization process .

Safety and Hazards

While specific safety and hazards information for “1-(4-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole” is not available, it’s important to note that safety precautions should always be taken when handling chemical substances. For example, 1-(4-Methylbenzyl)piperazine, a related compound, is known to cause serious eye damage, respiratory irritation, and skin irritation .

Future Directions

The field of imidazole synthesis continues to evolve, with recent advances in the regiocontrolled synthesis of substituted imidazoles . Future challenges include improving the efficiency and regioselectivity of imidazole synthesis .

properties

IUPAC Name

1-[(4-methylphenyl)methyl]-2-propylsulfonylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-3-12-23(21,22)18-19-16-6-4-5-7-17(16)20(18)13-15-10-8-14(2)9-11-15/h4-11H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSYVCSSYNFLBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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